(1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Oncology Research
(1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Oncology Research
(1S,3R,5R)-PIM447 dihydrochloride , also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor that has demonstrated significant anti-tumor and bone-protective effects in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of PIM447, detailing its molecular targets, signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
PIM447 exerts its therapeutic effects by inhibiting the activity of the three PIM serine/threonine kinase isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are key downstream effectors in numerous cytokine and growth factor signaling pathways that are crucial for cell cycle progression and the inhibition of apoptosis.[1][2] Overexpression of PIM kinases is a hallmark of various malignancies, making them an attractive target for cancer therapy.[3]
By binding to and inhibiting PIM-1, -2, and -3, PIM447 disrupts critical cellular processes, leading to an interruption of the G1/S phase of the cell cycle and the induction of apoptosis in cancer cells that overexpress these kinases.[1][4]
Quantitative Analysis of PIM447 Activity
The potency and selectivity of PIM447 have been quantified through various biochemical and cellular assays.
Biochemical Activity
| Target | K_i_ (pM) | IC_50_ (µM) |
| PIM1 | 6[4][5] | 0.095[6] |
| PIM2 | 18[4][5] | <0.003[5], 0.522[6] |
| PIM3 | 9[4][5] | 0.369[6] |
| GSK3β | - | 1-5[5] |
| PKN1 | - | 1-5[5] |
| PKCτ | - | 1-5[5] |
Cellular Activity
| Cell Line | Assay | IC_50_ (µM) | Duration |
| MOLM16 | Antiproliferative | 0.01[5] | 3 days |
| HuH6 | Cell Viability | 13[7] | 72 hours |
| COA67 | Cell Viability | 10[7] | 72 hours |
| TRAP+ Multinucleated Cells | Osteoclast Formation | 2[8] | 21 days |
Downstream Signaling Pathways
PIM447's inhibition of PIM kinases leads to the modulation of several downstream signaling pathways, most notably the mTORC1 pathway.
PIM447 Signaling Pathway
Caption: PIM447 inhibits PIM kinases, leading to mTORC1 pathway suppression and induction of apoptosis.
Treatment with PIM447 reduces the phosphorylation of TSC2 and PRAS40, which are inhibitors of mTORC1 in their unphosphorylated state.[8] This leads to the inhibition of the mTORC1 complex, resulting in decreased phosphorylation of its downstream targets, 4E-BP1 and p70S6K.[8] The dephosphorylation of 4E-BP1 allows it to bind to and inhibit eIF4E, a key factor in cap-dependent translation, thereby suppressing protein synthesis.[9]
Furthermore, PIM447-mediated inhibition of PIM kinases leads to a decrease in the phosphorylation of Bad at Ser112 and reduced levels of c-Myc, both of which contribute to the induction of apoptosis and cell cycle arrest.[5][8]
Cellular Effects of PIM447
The inhibition of PIM kinases and downstream signaling by PIM447 manifests in several key cellular outcomes:
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Cytotoxicity and Apoptosis: PIM447 is cytotoxic to various cancer cell lines, including multiple myeloma and hepatoblastoma cells.[7][8][10] It induces apoptosis, as evidenced by increased Annexin V staining.[4][11]
-
Cell Cycle Disruption: The compound causes an increase in the percentage of cells in the G0-G1 phase and a decrease in the S and G2-M phases, indicating cell cycle arrest.[4]
-
Inhibition of Osteoclastogenesis: PIM447 inhibits the formation and resorption of osteoclasts, suggesting a bone-protective effect.[8]
-
Synergistic Effects: PIM447 demonstrates strong synergy with standard-of-care treatments for multiple myeloma, such as bortezomib, lenalidomide, and pomalidomide, particularly in combination with dexamethasone.[8] It also shows a potent anti-proliferative effect when combined with the BCL2 inhibitor Venetoclax in acute myeloid leukemia (AML) models.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of PIM447.
Cell Viability Assay (MTT)
Caption: Workflow for determining cell viability using the MTT assay.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Drug Treatment: After overnight adherence, cells are treated with a serial dilution of PIM447. A vehicle control (e.g., DMSO) is included.[12]
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated using graphing software.[8]
Western Blotting
Caption: Standard workflow for protein analysis via Western Blotting.
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Cell Treatment and Lysis: Cells are treated with the desired concentration of PIM447 for a specific time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][12]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[5][12]
-
Sample Preparation: Equal amounts of protein are mixed with Laemmli sample buffer and boiled.[12]
-
SDS-PAGE: Protein samples are separated on a polyacrylamide gel.[5][12]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane.[5]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent.[5]
Clinical Significance
Preliminary results from a phase I clinical trial in patients with relapsed and/or refractory multiple myeloma have shown that PIM447 has single-agent activity and a tolerable safety profile.[8][13] The maximum tolerated dose was established at 500 mg once daily, with a recommended dose of 300 mg once daily.[14] These findings provide a strong rationale for the continued clinical development of PIM447, both as a monotherapy and in combination with other anti-cancer agents.[8][14]
References
- 1. Facebook [cancer.gov]
- 2. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. (1S,3R,5R)-PIM447 dihydrochloride|COA [dcchemicals.com]
- 7. PIM447 | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
